
InhA-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
InhA-IN-2 is a compound that has garnered significant attention in the field of tuberculosis research. It is a direct inhibitor of the enoyl-acyl carrier protein reductase enzyme, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. These mycolic acids are crucial components of the bacterial cell wall, making this compound a promising candidate for combating multidrug-resistant tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of InhA-IN-2 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the condensation of specific aldehydes and ketones under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, which may alter its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
InhA-IN-2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying enzyme inhibition and the development of new synthetic methodologies.
Biology: this compound is used to investigate the biochemical pathways involved in mycolic acid synthesis and bacterial cell wall formation.
Medicine: The compound is a potential candidate for the development of new antitubercular drugs, particularly for treating multidrug-resistant strains of Mycobacterium tuberculosis.
Industry: this compound can be used in the development of diagnostic tools and assays for detecting tuberculosis
Wirkmechanismus
InhA-IN-2 exerts its effects by directly inhibiting the enoyl-acyl carrier protein reductase enzyme. This enzyme is involved in the fatty acid synthesis pathway, which is essential for the production of mycolic acids. By binding to the active site of the enzyme, this compound prevents the reduction of enoyl-ACP substrates, thereby disrupting the synthesis of mycolic acids and compromising the integrity of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A first-line antitubercular drug that also targets the enoyl-acyl carrier protein reductase enzyme but requires activation by the bacterial catalase-peroxidase enzyme.
Triclosan: An antibacterial and antifungal agent that inhibits enoyl-acyl carrier protein reductase in various bacteria.
GSK693 and GSK138: Newly described direct inhibitors of the enoyl-acyl carrier protein reductase enzyme with promising antitubercular activity.
Uniqueness: InhA-IN-2 is unique in its direct inhibition mechanism, which does not require activation by other bacterial enzymes. This makes it particularly valuable in overcoming resistance mechanisms that affect drugs like isoniazid .
Eigenschaften
Molekularformel |
C16H15ClN2O2S2 |
|---|---|
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)phenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3 |
InChI-Schlüssel |
OMVVAHZLDYMIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


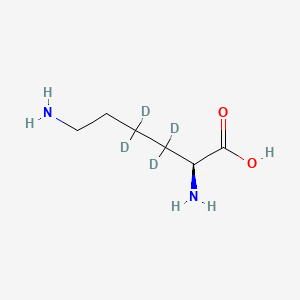

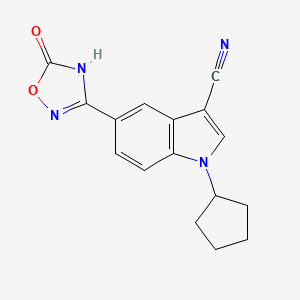
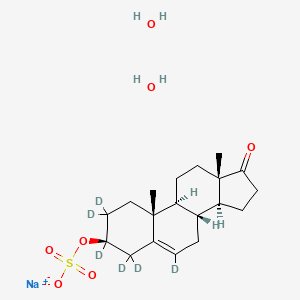
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
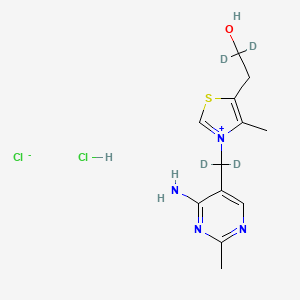
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
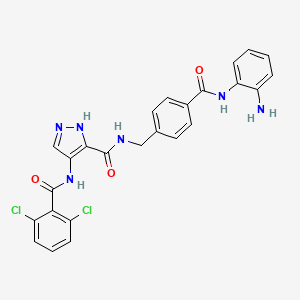
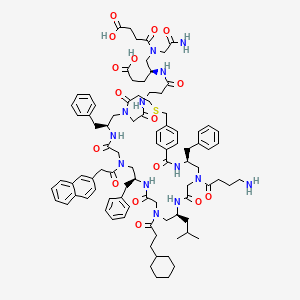

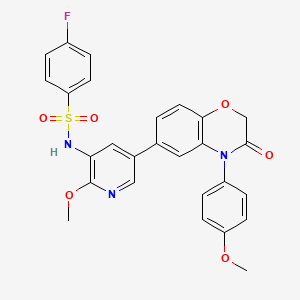
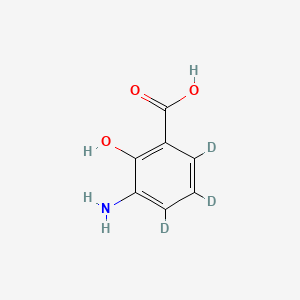
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
